Structural Differentiation: Dual Ortho/Para Halogen Substitution vs. Mono-Substituted Benzamide Analogs in LRRK2 Modulator Patent Space
The target compound bears a unique 2-chloro-4-fluoro benzamide substitution pattern that is structurally distinguishable from the three closest commercially catalogued analogs: (i) the unsubstituted parent N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (no halogen, CAS not assigned in patents), (ii) 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (single para-Cl), and (iii) 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (single ortho-F). The Genentech LRRK2 modulator patent US20130157999A1 teaches that benzamide ring substitution significantly modulates LRRK2 inhibitory activity, with certain substitution patterns conferring enhanced potency and selectivity relative to unsubstituted analogs [1]. The dual-halogen 2-chloro-4-fluoro pattern is expected to exhibit distinct electronic (combined Hammett σ effects), steric, and lipophilic properties (calculated cLogP difference of approximately +0.8 to +1.2 units vs. the unsubstituted benzamide analog) that influence target binding and ADME characteristics in ways that cannot be replicated by any single-halogen analog [2].
| Evidence Dimension | Benzamide ring halogen substitution pattern (position and identity) |
|---|---|
| Target Compound Data | 2-Chloro (ortho) + 4-Fluoro (para) dual substitution; cLogP ≈ 4.2–4.5 (estimated); molecular weight 386.81 g/mol |
| Comparator Or Baseline | Unsubstituted parent: no halogen; 4-Chloro analog: single para-Cl; 2-Fluoro analog: single ortho-F; GNE-7915: unique morpholino-methanone substitution pattern (not halogen-based) |
| Quantified Difference | Distinct halogen count (2 vs. 0 or 1); calculated lipophilicity increase of approximately ΔcLogP = +0.8 to +1.2 vs. unsubstituted analog; unique ortho-Cl/para-F electronic profile not shared by any comparator |
| Conditions | Structural comparison based on chemical structure; cLogP values estimated using standard computational methods (ChemDraw/ALOGPS); patent-class SAR trends from US20130157999A1 and US8354420B2 |
Why This Matters
The 2-chloro-4-fluoro pattern defines a unique chemical space within the LRRK2 inhibitor patent landscape that cannot be accessed using mono-substituted or unsubstituted benzamide analogs, making this compound irreplaceable for studies requiring this specific dual-halogen pharmacophore.
- [1] Baker-Glenn, C.; Burdick, D. J.; Chambers, M.; Chan, B. K.; Chen, H.; Estrada, A.; Gunzner-Toste, J.; Shore, D.; Sweeney, Z. K.; Wang, S.; Zhao, G. Aminopyrimidine Derivatives as LRRK2 Modulators. U.S. Patent Application US20130157999A1, June 20, 2013. View Source
- [2] Estrada, A. A.; Liu, X.; Baker-Glenn, C.; Beresford, A.; Burdick, D. J.; Chambers, M.; Chan, B. K.; Chen, H.; Ding, X.; DiPasquale, A. G.; Dominguez, S. L.; Dotson, J.; Drummond, J.; Flagella, M.; Flynn, S.; Fuji, R.; Gill, A.; Gunzner-Toste, J.; Harris, S. F.; Heffron, T.; Kleinheinz, T.; Lee, D. W.; Le Pichon, C. E.; Lyssikatos, J. P.; Medhurst, A. D.; Moffat, J. G.; Mukund, S.; Nash, K.; Scearce-Levie, K.; Sheng, Z.; Shore, D. G.; Tran, T.; Trivedi, N.; Wang, S.; Zhang, S.; Zhang, X.; Zhao, G.; Zhu, H.; Sweeney, Z. K. Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. J. Med. Chem. 2012, 55 (22), 9416–9433. View Source
